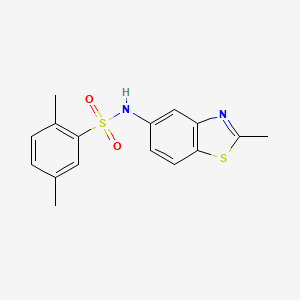
3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds such as 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones has been achieved from corresponding 3-benzyloxy-β-lactams, which were then transformed into new building blocks for constructing various compounds including 1,3-oxazinan-2-ones . Another approach for synthesizing 2-oxazolidinones involves a one-step process using base-catalyzed CO₂-fixation and aza-Michael addition, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of triazolo[4,3a]azepin-3-one(thiol) from hexanolactam suggests that similar methods could be used for synthesizing azepan-related compounds .
Molecular Structure Analysis
While the exact molecular structure of "3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride" is not provided, the structure of an adduct from 3-dimethylamino-2,2-dimethyl-2H-azirine and 3-methyl-2,4-diphenyl-1,3-oxazolium-5-olate has been determined by X-ray analysis, indicating that detailed structural analysis of related compounds is feasible .
Chemical Reactions Analysis
The chemical properties and reactions of related compounds have been explored, such as the acylation of amino groups, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents . These studies provide a foundation for understanding the reactivity of the azepan-4-yl moiety and the oxazolidin-2-one ring in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "this compound" are not directly discussed in the provided papers. However, the properties of similar heterocyclic compounds, such as their bioactivity and potential as drug precursors, are noted . These insights can be used to infer the potential properties of the compound , such as solubility, stability, and reactivity.
科学的研究の応用
Synthesis of Pharmacologically Active Molecules
This compound has been explored for its potential in creating pharmacologically active molecules. For example, it has been used as a key intermediate in the synthesis of neurokinin-1 receptor antagonists, which show efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression (Harrison et al., 2001). Another study focused on synthesizing novel compounds with potential herbicidal activities against rape and barnyard grass, highlighting the versatility of this compound in generating structurally diverse molecules with practical applications (Wang et al., 2006).
Utility in Organic Synthesis
Its utility extends to organic synthesis, where it serves as a foundational structure for creating a variety of chemically significant compounds. Research has shown its involvement in the synthesis of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and possess biologically interesting activities. One study demonstrated a practical one-pot preparation method for these compounds, indicating their importance in synthetic chemistry (Barta et al., 2000). Another study highlighted the synthesis of constrained analogues of opioid peptides, where the oxazolidin-2-one framework was utilized to induce significant shifts in affinity and selectivity towards opioid receptors, showcasing the therapeutic potential of derivatives of this compound (Ballet et al., 2005).
特性
IUPAC Name |
3-(azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2)8-13(10(14)15-11)9-4-3-6-12-7-5-9;/h9,12H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYYXQQQAUDZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)O1)C2CCCNCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

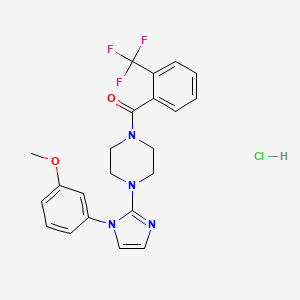
![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)
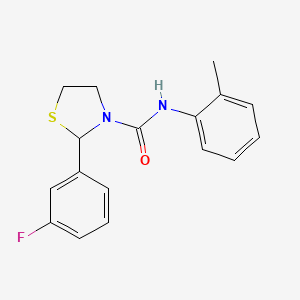
![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)
![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)
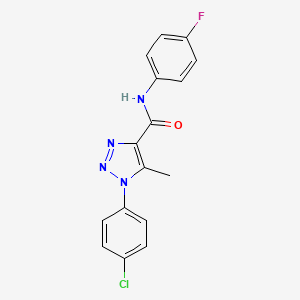
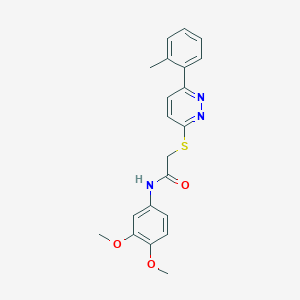
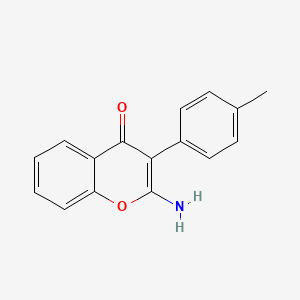
![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)
